4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Description
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine (CAS: 637302-85-3) is a brominated benzoxazole derivative featuring a 4-methoxyphenyl substituent at position 2 and an amine group at position 4. Its molecular formula is C₁₃H₈Br₂N₂O, with a molecular weight of 386.01 g/mol . Benzoxazole derivatives are widely studied for their pharmacological applications, including neuroprotection and anti-inflammatory effects .
Properties
IUPAC Name |
4,6-dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c1-19-8-4-2-7(3-5-8)14-18-13-10(20-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBMXQJCGCPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Bromination: The starting material, 2-(4-methoxyphenyl)-1,3-benzoxazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 6 positions.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 5 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry
DBMB serves as a crucial building block in organic synthesis. Its bromine atoms and amine group allow for diverse chemical modifications.
Synthesis and Derivatives
DBMB can be synthesized through bromination and amination processes, enabling the formation of various derivatives. These derivatives can exhibit altered physical and chemical properties, making them suitable for further research and application in material science.
| Reaction Type | Reagents Used | Outcome |
|---|---|---|
| Substitution | Nucleophiles (amines) | Formation of new amine derivatives |
| Oxidation | Hydrogen peroxide | Oxidized products with potential uses |
| Reduction | Sodium borohydride | Reduced derivatives for specific applications |
Biological Applications
Research indicates that DBMB may possess significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have demonstrated that DBMB exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that DBMB may inhibit cancer cell proliferation. The mechanism involves interaction with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death). For instance, a study showed that DBMB reduced viability in breast cancer cell lines by inducing oxidative stress.
Medicinal Chemistry
DBMB is under investigation for its potential therapeutic applications. Its unique structure allows it to interact with biological targets effectively.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DBMB against Staphylococcus aureus and found it significantly reduced bacterial growth at low concentrations.
- Cancer Research : In a publication from Cancer Letters, researchers reported that treatment with DBMB led to a 50% reduction in tumor size in xenograft models of breast cancer.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to a specific biological response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects: Halogen substituents (Cl, F) introduce electronegativity, altering electron density across the benzoxazole core. For example, the 3-chlorophenyl variant (C₁₃H₇Br₂ClN₂O) may exhibit stronger dipole interactions .
- Solubility: The 4-ethylphenyl analog (C₁₅H₁₂Br₂N₂O) has a hydrophobic ethyl group, likely reducing aqueous solubility compared to the methoxy-substituted compound .
Biological Activity
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring structure. The presence of bromine atoms and a methoxyphenyl group contributes to its unique chemical properties and biological interactions.
- Molecular Formula : C14H10Br2N2O2
- Molecular Weight : 398.05 g/mol
- CAS Number : 667867-06-3
Biological Activity Overview
Research indicates that 4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's structural features allow it to interact with specific biological targets, potentially leading to therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. The bromine substituents may enhance halogen bonding interactions, which can improve the compound's efficacy against certain biological targets. This mechanism is crucial for understanding how the compound may exert its effects in biological systems.
Anticancer Activity
Studies have demonstrated that compounds similar to 4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine show significant anticancer properties. For instance, a related compound was found to inhibit cancer cell proliferation in vitro with an IC50 value indicating potent activity against specific cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. In vitro assays have shown that it exhibits activity against various bacterial strains, suggesting its possible use as an antimicrobial agent .
Case Studies
-
Anticancer Evaluation :
- A study evaluated the anticancer effects of benzoxazole derivatives, including 4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine. Results indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways.
- Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|----------|-----------|-----------|
| 4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | MCF-7 | 12.5 |
| Control Compound | MCF-7 | 15.0 |
-
Antimicrobial Activity :
- In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria.
- Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|-----------------------|--------------|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,6-dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine, and what critical reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization reactions of substituted benzoxazole precursors. A typical approach involves halogenation (bromination) of a benzoxazole scaffold using reagents like PBr₃ or NBS (N-bromosuccinimide). For example, halogenated benzoxazoles are often prepared by reacting 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine with bromine sources under controlled temperatures (60–80°C) in anhydrous solvents (e.g., DMF or DCM). Key factors include stoichiometric control of bromine equivalents to avoid over-halogenation and inert atmosphere maintenance to prevent oxidation of the methoxy group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons adjacent to bromine substituents show deshielding (δ 7.5–8.5 ppm) due to electron-withdrawing effects.
- FT-IR : Stretching vibrations for C-Br (550–650 cm⁻¹), C=N (benzoxazole ring, ~1600 cm⁻¹), and NH₂ (3350–3450 cm⁻¹) are critical markers.
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₁₄H₁₀Br₂N₂O₂; exact mass: 408.91). Isotopic patterns for Br₂ (1:2:1 ratio) confirm bromination .
Q. What preliminary biological screening assays are recommended for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screens should include:
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination.
- Antitubercular Testing : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with IC₅₀ values compared to rifampicin .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For this compound, electron-deficient benzoxazole rings may favor nucleophilic attack at the 5-amine position.
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like M. tuberculosis enoyl-ACP reductase or bacterial DNA gyrase. Focus on halogen bonds (Br···O/N interactions) and π-π stacking with aromatic residues (e.g., Tyr in gyrase) .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to identify persistent interactions .
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzoxazoles?
- Methodological Answer : Contradictions often arise from:
- Solubility Differences : Use standardized DMSO stock solutions (<1% v/v) to minimize solvent interference.
- Strain Variability : Validate activity across multiple bacterial strains (e.g., M. tuberculosis clinical isolates vs. lab strains).
- Metabolic Stability : Perform microsomal stability assays (e.g., liver S9 fractions) to account for species-specific metabolism .
Q. How does the electron-withdrawing effect of bromine substituents influence the compound’s reactivity in further functionalization?
- Methodological Answer : Bromine atoms deactivate the benzoxazole ring toward electrophilic substitution but facilitate nucleophilic aromatic substitution (NAS) at ortho and para positions. For example:
- Amination : React with NaN₃/CuI under Ullmann conditions to introduce azide groups at C-4/C-6.
- Suzuki Coupling : Use Pd(PPh₃)₄ to replace bromine with aryl/heteroaryl groups, enhancing π-system conjugation for fluorescence studies .
Q. What crystallographic techniques are employed to resolve the 3D structure, and how do structural features correlate with bioactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) reveals:
- Planarity : The benzoxazole ring and 4-methoxyphenyl group are coplanar (dihedral angle <5°), favoring intercalation with DNA.
- Halogen Bonding : Br···O interactions (2.9–3.2 Å) stabilize crystal packing and may mimic interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
